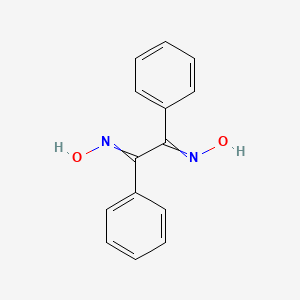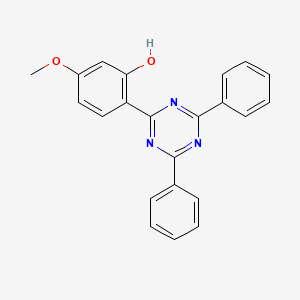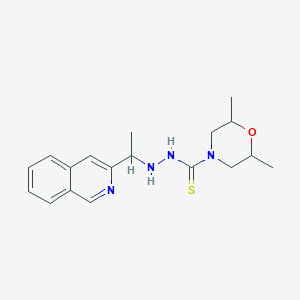
Ethanedione, diphenyl-, dioxime
Overview
Description
Ethanedione, diphenyl-, dioxime is an organic compound with the chemical formula (C_{14}H_{12}N_2O_2). It is a dioxime derivative of benzil and is known for its role as a chelating agent. This compound is widely used in coordination chemistry due to its ability to form stable complexes with various metal ions.
Mechanism of Action
Ethanedione, diphenyl-, dioxime, also known as Diphenylglyoxime or Diphenylethanedione dioxime, is a chemical compound with the formula C14H12N2O2 . This compound has been the subject of various studies due to its potential applications in different fields.
Mode of Action
It is known that the compound has been used for the gapping of nickel ions on a nanocatalyst , suggesting it may interact with metal ions in its mode of action.
Biochemical Pathways
It is known that the compound has been used in the synthesis of spiro furo [2,3-d]pyrimidines , indicating it may play a role in the biochemical pathways related to this synthesis.
Result of Action
It is known that the compound has been used in the synthesis of spiro furo [2,3-d]pyrimidines , suggesting it may have a role in the synthesis of these compounds at the molecular level.
Biochemical Analysis
Biochemical Properties
Diphenylglyoxime plays a significant role in biochemical reactions, particularly in the formation of metal complexes. It interacts with various enzymes, proteins, and other biomolecules through coordination bonds. For example, diphenylglyoxime forms complexes with cobalt ions, which are used in the synthesis of cobaloxime complexes. These complexes exhibit antimicrobial properties and have been studied for their potential use in medical applications . The interaction between diphenylglyoxime and cobalt ions involves the coordination of nitrogen atoms from the oxime groups to the metal center, resulting in a stable octahedral structure.
Cellular Effects
Diphenylglyoxime has been shown to affect various types of cells and cellular processes. It influences cell function by interacting with metal ions and forming complexes that can modulate cellular activities. For instance, diphenylglyoxime-cobalt complexes have been found to exhibit antibacterial activity against strains such as Staphylococcus aureus and Salmonella typhi . These complexes can disrupt bacterial cell membranes and inhibit essential enzymatic processes, leading to cell death. Additionally, diphenylglyoxime may impact cell signaling pathways and gene expression by altering the availability of metal ions required for specific cellular functions.
Molecular Mechanism
The molecular mechanism of diphenylglyoxime involves its ability to form coordination complexes with metal ions. At the molecular level, diphenylglyoxime binds to metal ions through its oxime groups, creating stable chelates. This binding can inhibit or activate enzymes by altering their metal cofactor availability. For example, diphenylglyoxime-cobalt complexes can inhibit bacterial enzymes involved in cell wall synthesis, leading to antibacterial effects . Additionally, diphenylglyoxime may influence gene expression by modulating the activity of metal-dependent transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diphenylglyoxime can change over time due to its stability and degradation. Diphenylglyoxime is relatively stable under standard laboratory conditions, but its complexes with metal ions may degrade over time, affecting their biological activity. Long-term studies have shown that diphenylglyoxime-cobalt complexes retain their antimicrobial properties for extended periods, although gradual degradation can occur . The stability of diphenylglyoxime and its complexes is influenced by factors such as temperature, pH, and the presence of other reactive species.
Dosage Effects in Animal Models
The effects of diphenylglyoxime vary with different dosages in animal models. At low doses, diphenylglyoxime and its metal complexes may exhibit beneficial effects, such as antimicrobial activity. At high doses, toxic or adverse effects can occur. For example, high doses of diphenylglyoxime-cobalt complexes may lead to toxicity in animal models, affecting liver and kidney function . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
Diphenylglyoxime is involved in various metabolic pathways, particularly those related to metal ion homeostasis. It interacts with enzymes and cofactors involved in metal ion transport and storage. For instance, diphenylglyoxime can chelate metal ions, affecting their availability for metabolic processes. This interaction can influence metabolic flux and metabolite levels, particularly in pathways dependent on metal cofactors . The formation of diphenylglyoxime-metal complexes can also impact the activity of enzymes involved in oxidative stress responses and detoxification.
Transport and Distribution
Within cells and tissues, diphenylglyoxime is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transport mechanisms and accumulate in certain cellular compartments. For example, diphenylglyoxime-cobalt complexes may be transported into bacterial cells through metal ion transporters, leading to their antimicrobial effects . The distribution of diphenylglyoxime within tissues can also be influenced by its binding to plasma proteins and other biomolecules.
Subcellular Localization
The subcellular localization of diphenylglyoxime is determined by its chemical properties and interactions with cellular components. Diphenylglyoxime and its metal complexes can localize to specific compartments or organelles, such as the cytoplasm, nucleus, or mitochondria. Targeting signals or post-translational modifications may direct diphenylglyoxime to these locations, affecting its activity and function . For instance, diphenylglyoxime-cobalt complexes may localize to bacterial cell membranes, where they exert their antimicrobial effects by disrupting membrane integrity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethanedione, diphenyl-, dioxime can be synthesized through the reaction of benzil with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{COCOC}_6\text{H}_5 + 2 \text{NH}_2\text{OH} \cdot \text{HCl} + 2 \text{NaOAc} \rightarrow \text{C}_6\text{H}_5\text{C}(NOH)C(NO)\text{C}_6\text{H}_5 + 2 \text{NaCl} + 2 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the synthesis of diphenylglyoxime may involve similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming various oxidized derivatives.
Reduction: It can be reduced to form corresponding amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: Oxidized derivatives of diphenylglyoxime.
Reduction: Amines or other reduced forms.
Substitution: Substituted diphenylglyoxime derivatives.
Scientific Research Applications
Ethanedione, diphenyl-, dioxime has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound is used in the study of metal ion interactions with biological molecules.
Medicine: this compound complexes are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of sensors and nanocatalysts for various industrial processes.
Comparison with Similar Compounds
Dimethylglyoxime: Another dioxime derivative, known for its use in the detection of nickel ions.
Glyoxime: The simplest dioxime, used in various chemical reactions and as a ligand.
Benzilmonoxime: A monoxime derivative of benzil, with different chelating properties.
Uniqueness: Ethanedione, diphenyl-, dioxime is unique due to its ability to form highly stable complexes with a wide range of metal ions. Its aromatic structure also provides additional stability and reactivity compared to other dioximes. This makes it particularly valuable in the development of advanced materials and catalysts.
Properties
IUPAC Name |
N-(2-hydroxyimino-1,2-diphenylethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-15-13(11-7-3-1-4-8-11)14(16-18)12-9-5-2-6-10-12/h1-10,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZONEUCDUQVGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C(=NO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066938 | |
| Record name | Diphenylethanedione dioxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
All isomeric forms are solids; [Merck Index] White or light yellow crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Benzyl dioxime | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20175 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
23873-81-6 | |
| Record name | Diphenylglyoxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23873-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanedione, 1,2-diphenyl-, 1,2-dioxime | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphenylethanedione dioxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenylethanedione dioxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.732 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl]-2-[(Z)-octadec-9-enoyl]oxynonyl] (Z)-octadec-9-enoate](/img/structure/B1165811.png)

